Ethyl 3-(2-methylpiperidin-1-yl)propanoate
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Overview
Description
Ethyl 3-(2-methylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C11H21NO2. It is an ester derivative of propanoic acid and piperidine, characterized by its unique structure that includes a piperidine ring substituted with a methyl group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methylpiperidin-1-yl)propanoate typically involves the esterification of 3-(2-methylpiperidin-1-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(2-methylpiperidin-1-yl)propanoic acid.
Reduction: 3-(2-methylpiperidin-1-yl)propanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-methylpiperidin-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-ethylpiperidin-1-yl)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-(2-methylpiperidin-1-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring and the presence of an ethyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
ethyl 3-(2-methylpiperidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)7-9-12-8-5-4-6-10(12)2/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGAEBADGHDAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCCCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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